molecular formula C19H19N3O2 B107824 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one CAS No. 16688-23-6

5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

Cat. No. B107824
CAS RN: 16688-23-6
M. Wt: 321.4 g/mol
InChI Key: MRMJIOBFKOKOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one, also known as Cmpd-7, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies, including its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent for neurological disorders. In

Mechanism Of Action

The mechanism of action of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are both involved in the regulation of cell growth and division.

Biochemical And Physiological Effects

5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has also been shown to have anti-inflammatory properties and to improve cognitive function in animal models of Alzheimer's disease. Additionally, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been shown to have a low toxicity profile, making it a promising candidate for further research.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one in lab experiments is its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying the mechanisms of cell growth and proliferation. Additionally, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has a low toxicity profile, making it a safer alternative to other compounds that may have harmful side effects. However, one of the limitations of using 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for research on 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one and its potential applications in cancer treatment. Finally, there is a need for more research on the synthesis and purification of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one to make it more accessible to researchers.

Synthesis Methods

The synthesis of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one involves several steps, including the reaction of 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one with N-methylaniline in the presence of a catalyst. The resulting product is then reacted with methoxyamine hydrochloride and trifluoroacetic acid to produce 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one in high purity.

Scientific Research Applications

5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been studied extensively for its potential use in scientific research. One of the most promising applications of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one is its ability to inhibit the growth of cancer cells. Studies have shown that 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been shown to have potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

16688-23-6

Product Name

5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C19H19N3O2/c1-21(13-7-4-3-5-8-13)15-11-12-22-18(15)20-17-14(19(22)23)9-6-10-16(17)24-2/h3-10,15H,11-12H2,1-2H3

InChI Key

MRMJIOBFKOKOTM-UHFFFAOYSA-N

SMILES

CN(C1CCN2C1=NC3=C(C2=O)C=CC=C3OC)C4=CC=CC=C4

Canonical SMILES

CN(C1CCN2C1=NC3=C(C2=O)C=CC=C3OC)C4=CC=CC=C4

synonyms

Pyrrolo[2,1-b]quinazolin-9(1H)-one, 2,3-dihydro-5-methoxy-3-(methylphenylamino)-

Origin of Product

United States

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